benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
Overview
Description
Benzyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has shown that derivatives of 1H-1,2,3-triazolyl compounds exhibit significant antimicrobial activity. For instance, a study by Shaikh et al. (2014) synthesized a series of phenols derivative incorporating the triazole moiety, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi (Shaikh et al., 2014). Similarly, novel 1,2,3-triazoles synthesized by Rajasekaran, Murugesan, and Anandarajagopal (2006) displayed moderate antibacterial and antifungal activities, indicating the potential of triazole derivatives in developing new antimicrobial agents (Rajasekaran et al., 2006).
Synthetic Techniques and Chemical Properties
Küçükbay and Buğday (2014) described the synthesis and characterization of a new benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate, highlighting its utility as a powerful acylating agent for preparing peptides and their mimetics and conjugates (Küçükbay & Buğday, 2014). This underscores the versatility of triazole derivatives in organic synthesis, particularly in peptide chemistry.
Potential Pharmacological Applications
The structural modification of triazole derivatives has led to compounds with potential anticancer activities. For instance, Liu et al. (2013) synthesized carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin, showing more potent cytotoxicity against human cancer cell lines than the anticancer drug etoposide, indicating the significance of triazole derivatives in drug development (Liu et al., 2013).
Properties
IUPAC Name |
benzyl N-[1-[4-(hydroxymethyl)triazol-1-yl]propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-11(7-18-8-13(9-19)16-17-18)15-14(20)21-10-12-5-3-2-4-6-12/h2-6,8,11,19H,7,9-10H2,1H3,(H,15,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLYRMJHOVMWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)CO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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